5-(2-Iodophenyl)-5-oxovaleronitrile
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Overview
Description
5-(2-Iodophenyl)-5-oxovaleronitrile is an organic compound characterized by the presence of an iodophenyl group attached to a valeric acid derivative. This compound is of interest due to its unique chemical structure, which includes both a nitrile and a ketone functional group. These functional groups make it a versatile intermediate in organic synthesis and a potential candidate for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Iodophenyl)-5-oxovaleronitrile typically involves the introduction of the iodophenyl group to a valeric acid derivative. One common method is the reaction of 2-iodobenzaldehyde with a nitrile-containing reagent under specific conditions. The reaction may involve the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(2-Iodophenyl)-5-oxovaleronitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium iodide (NaI) or other halides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
5-(2-Iodophenyl)-5-oxovaleronitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Iodophenyl)-5-oxovaleronitrile involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, which can affect biological systems. For example, the nitrile group can interact with enzymes, while the iodophenyl group may influence cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Iodophenylacetonitrile: Similar structure but lacks the ketone group.
5-(2-Bromophenyl)-5-oxovaleronitrile: Similar structure with a bromine atom instead of iodine.
5-(2-Iodophenyl)-5-oxopentanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
Uniqueness
5-(2-Iodophenyl)-5-oxovaleronitrile is unique due to the presence of both the iodophenyl and nitrile groups, which provide distinct reactivity and potential applications compared to similar compounds. The combination of these functional groups allows for a wide range of chemical transformations and interactions in various scientific fields.
Properties
IUPAC Name |
5-(2-iodophenyl)-5-oxopentanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10INO/c12-10-6-2-1-5-9(10)11(14)7-3-4-8-13/h1-2,5-6H,3-4,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTSOCZKRBRZBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCC#N)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10INO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60565443 |
Source
|
Record name | 5-(2-Iodophenyl)-5-oxopentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60565443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155589-54-1 |
Source
|
Record name | 5-(2-Iodophenyl)-5-oxopentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60565443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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